![molecular formula C17H15N5O7S2 B2427746 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 307505-10-8](/img/structure/B2427746.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is also known as N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A new acyl derivative of sulfadimethoxine, which is similar to the compound , was synthesized and characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . After the complete consumption of the substrate, the reaction mixture was cooled down and the precipitate was filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .Molecular Structure Analysis
The molecular structure of the compound was analyzed using various spectroscopic techniques . The compound has a molecular formula of C21H22N4O6S and an average mass of 474.487 Da .Chemical Reactions Analysis
The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages .Physical And Chemical Properties Analysis
The compound is a colorless block crystal with a melting point of 267–268 °C . Its IR (KBr) ν max is 3309 (m, –NH–CO–), 3240 (s, –NH–SO 2 –), 1693 (s,>C=O), 1628 (s,>C=C–H), 1587, 1485, 1447 (m to s, Ar–H), 1531 (s, N–H), 1381 (m, –CH 3), 1331 (s,>S=O), 1156 (s, Ph–Br), 1081 (s, C–N) cm −1 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : Compounds with similar structures, such as Schiff's bases and 2-azetidinones derived from isonicotinyl hydrazones, have been synthesized and evaluated for their potential antidepressant and nootropic activities. These studies suggest the utility of such compounds in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Fluorescence Binding with Bovine Serum Albumin : Research on p-hydroxycinnamic acid derivatives, which share a structural resemblance with the query compound, has been conducted to investigate their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This research is indicative of potential biological interactions and the binding affinity of similar compounds (Meng et al., 2012).
Antimicrobial Activity : New pyridothienopyrimidines and pyridothienotriazines were synthesized from compounds structurally related to the query compound and tested for their in vitro antimicrobial activities, demonstrating the potential of such compounds in antimicrobial applications (Abdel-rahman et al., 2002).
Herbicidal Activities : Studies on N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl] substituted formamide derivatives related to the query compound have been synthesized and tested for herbicidal activities, although preliminary bioassays indicated no significant herbicidal activities at tested concentrations (Yuan-xiang, 2011).
Chemical Properties and Interactions
- Binding Mode Analysis : Research involving pyrimidinylthiobenzoates, which are structurally related to the query compound, has been conducted to understand their binding modes with acetohydroxyacid synthase (AHAS), an enzyme involved in branched-chain amino acid biosynthesis. This research involves integrating molecular docking and 3D quantitative structure-activity relationship (QSAR) models, highlighting the potential of such compounds in the design of herbicidal agents (He et al., 2007).
Mecanismo De Acción
Target of Action
It is known to have anti-inflammatory effects , suggesting that it may interact with targets involved in the inflammatory response.
Mode of Action
The compound inhibits the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that it may act by reducing the production of reactive oxygen species, which are key mediators of inflammation.
Biochemical Pathways
Given its anti-inflammatory effects, it likely impacts pathways involved in the inflammatory response, such as the nf-κb pathway .
Result of Action
The compound has been shown to significantly downregulate the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 . This suggests that it has a potent immunomodulatory effect against the inflammatory response.
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Propiedades
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O7S2/c1-28-14-9-13(19-17(20-14)29-2)21-31(26,27)11-5-3-10(4-6-11)18-16(23)12-7-8-15(30-12)22(24)25/h3-9H,1-2H3,(H,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKANYGVDEKDBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427665.png)
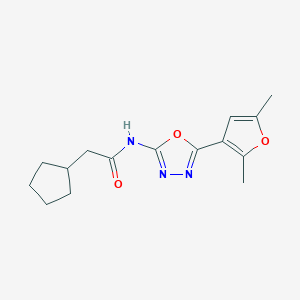
![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2427667.png)

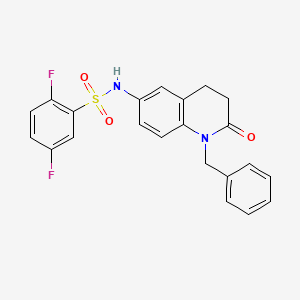
![4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid](/img/structure/B2427670.png)
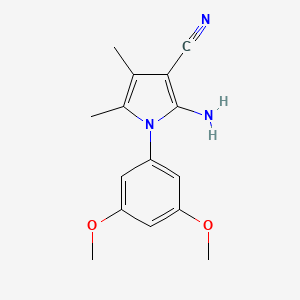

![3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2427674.png)

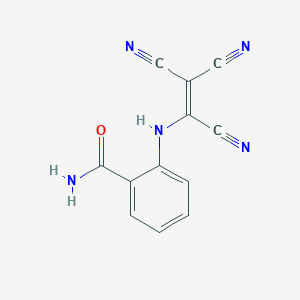
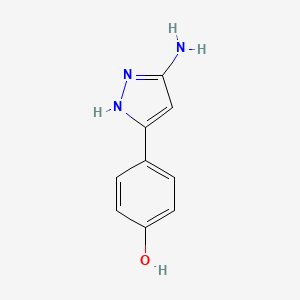
![2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2427685.png)
![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)